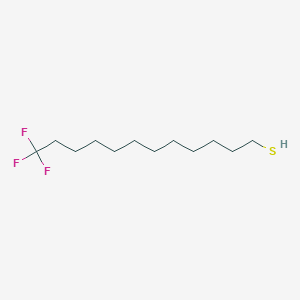

12,12,12-Trifluorododecane-1-thiol

描述

12,12,12-Trifluorododecane-1-thiol is a chemical compound with the molecular formula C12H23F3S and a molecular weight of 256.38 g/mol It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a dodecane chain, with a thiol group (-SH) at the other end

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 12,12,12-Trifluorododecane-1-thiol typically involves the introduction of fluorine atoms into a dodecane chain followed by the addition of a thiol group. One common method involves the reaction of 12-bromododecane with a fluorinating agent such as sulfur tetrafluoride (SF4) to introduce the trifluoromethyl group. The resulting 12,12,12-trifluorododecane is then treated with thiourea followed by hydrolysis to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to ensure high-quality product .

化学反应分析

Types of Reactions

12,12,12-Trifluorododecane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like alkyl halides and bases such as sodium hydroxide (NaOH) are commonly used.

Major Products Formed

Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO3H).

Reduction: The corresponding alkane (C12H26).

Substitution: Various substituted thiols depending on the reagents used.

科学研究应用

Surface Modification

Self-Assembled Monolayers (SAMs)

The compound is particularly notable for its ability to form self-assembled monolayers (SAMs) on metal surfaces. The perfluorinated tail of the molecule interacts favorably with hydrophobic surfaces, while the thiol group can form strong chemical bonds with metals such as gold. This dual functionality allows for the precise modification of surface properties such as wettability and adhesion.

| Property | Description |

|---|---|

| Hydrophobicity | Enhanced due to trifluorination |

| Bonding | Strong thiol-metal interactions |

| Applications | Surface coatings, biosensors |

Catalysis

Catalytic Applications

12,12,12-Trifluorododecane-1-thiol is being explored as a catalyst in various chemical reactions. The thiol group can coordinate with metal catalysts, while the perfluorinated chain creates a unique environment that modifies the reactivity of these metals. This tailored environment can potentially enhance the efficiency and selectivity of catalytic processes.

| Reaction Type | Description |

|---|---|

| Metal Coordination | Thiol group binds to metals |

| Environment Modification | Perfluorinated tail influences reactivity |

| Potential Benefits | Increased catalytic efficiency |

Material Science

Interaction Studies

Research has shown that this compound can significantly alter the electronic properties of metal surfaces. This alteration can enhance catalytic activity by providing a tailored environment around metal centers. Studies indicate that thiols like this compound can also affect the friction and wear properties of materials when used in coatings.

Bioconjugation and Peptide Science

Thiol-Ene Chemistry

The compound's thiol functionality allows it to participate in thiol-ene reactions, which are valuable in peptide science for modifying peptides and proteins. These reactions are characterized by their efficiency and selectivity under mild conditions, making them suitable for bioconjugation applications.

| Application | Description |

|---|---|

| Peptide Modification | Used in cyclization and glycosylation |

| Biological Probes | Development of novel probes for biological studies |

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Surface Modification Using SAMs : A study demonstrated that SAMs formed from this compound exhibited significantly improved hydrophobicity compared to non-fluorinated analogs. This property was exploited in creating water-repellent surfaces for various industrial applications.

- Catalysis Enhancement : Research indicated that incorporating this compound into metal-catalyzed reactions improved selectivity and yield due to the unique electronic environment created by its fluorinated tail.

- Thiol-Ene Reactions in Peptide Science : The compound was utilized in thiol-ene reactions to modify peptides efficiently, showcasing its potential in developing new bioconjugates and therapeutic agents .

作用机制

The mechanism of action of 12,12,12-Trifluorododecane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and other biomolecules, potentially altering their function. The trifluoromethyl group imparts unique electronic properties, affecting the compound’s reactivity and interactions with other molecules. These interactions can influence various biochemical pathways and processes .

相似化合物的比较

Similar Compounds

12,12,12-Trifluorododecane: Lacks the thiol group, making it less reactive in certain chemical reactions.

Dodecane-1-thiol: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.

Trifluoromethylthiol compounds: Similar in having both trifluoromethyl and thiol groups but with different chain lengths or structures.

Uniqueness

12,12,12-Trifluorododecane-1-thiol is unique due to the combination of a long dodecane chain, a trifluoromethyl group, and a thiol group. This combination imparts distinct chemical properties, such as high hydrophobicity, unique reactivity, and potential for forming strong covalent bonds with biomolecules .

生物活性

12,12,12-Trifluorododecane-1-thiol (PFDT) is a synthetic organofluorine compound characterized by its perfluorinated dodecyl chain and a thiol group. It belongs to the class of perfluoroalkyl thiols, which are increasingly studied for their unique properties and potential applications in various fields, including biology and medicine. This article explores the biological activity of PFDT, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₂₃F₃S. Its structure consists of a dodecane backbone fully substituted with fluorine atoms at the 12th position, coupled with a thiol (-SH) group. The presence of fluorine enhances lipophilicity and stability, making PFDT a candidate for various biological interactions.

PFDT's biological activity is primarily attributed to its ability to interact with cellular membranes and proteins due to its hydrophobic nature. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering enzyme activity and signal transduction pathways. This interaction can lead to:

- Modulation of Enzyme Activity : PFDT may inhibit or activate specific enzymes involved in metabolic processes.

- Cell Membrane Interaction : The lipophilic nature allows PFDT to integrate into lipid bilayers, affecting membrane fluidity and permeability.

Biological Activity Findings

Research on PFDT has revealed several key biological activities:

- Antimicrobial Properties : Studies indicate that PFDT exhibits antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting growth.

- Cytotoxic Effects : Preliminary studies suggest that PFDT may induce cytotoxicity in cancer cell lines by triggering apoptosis through oxidative stress mechanisms.

- Inflammatory Response Modulation : PFDT has been shown to modulate inflammatory responses in vitro, indicating potential applications in treating inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Inflammation Modulation | Reduced cytokine release |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of PFDT against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting its potential as a disinfectant agent.

Case Study 2: Cancer Cell Line Study

In vitro studies on human breast cancer cell lines showed that treatment with PFDT led to a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated that PFDT treatment resulted in increased annexin V binding, confirming its cytotoxic effects.

Research Applications

The unique properties of PFDT make it suitable for various research applications:

- Drug Development : Its potential as an anti-inflammatory and anticancer agent warrants further investigation in drug formulation.

- Biomaterials : Due to its stability and biocompatibility, PFDT can be explored for use in developing novel biomaterials for medical applications.

- Environmental Studies : Understanding the environmental impact and degradation pathways of PFDT is crucial due to its synthetic origins.

属性

IUPAC Name |

12,12,12-trifluorododecane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23F3S/c13-12(14,15)10-8-6-4-2-1-3-5-7-9-11-16/h16H,1-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZJJAVEQZDUMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(F)(F)F)CCCCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23F3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。